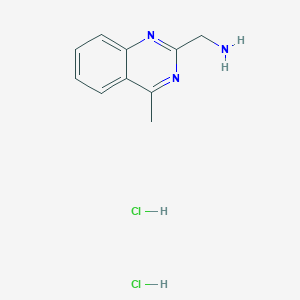

(4-Methylquinazolin-2-yl)methanamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

(4-methylquinazolin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;/h2-5H,6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYKDYQYPSKUKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on (4-Methylquinazolin-2-yl)methanamine Dihydrochloride: Structure, Properties, and Synthetic Utility

Executive Summary

(4-Methylquinazolin-2-yl)methanamine dihydrochloride (CAS: 1384431-16-6) is a highly specialized heterocyclic building block of critical importance in modern medicinal chemistry[1]. Characterized by its electron-deficient quinazoline core and a reactive primary amine, this compound serves as a pivotal intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, the (4-methylquinazolin-2-yl)methyl moiety is the defining pharmacophore in Linagliptin , a best-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor used globally for the management of type 2 diabetes mellitus[2][3].

This whitepaper provides an in-depth analysis of the compound's chemical properties, outlines a self-validating synthetic methodology, and elucidates its mechanistic role in drug-target interactions.

Chemical Identity & Structural Analytics

The molecular architecture of (4-methylquinazolin-2-yl)methanamine consists of a bicyclic quinazoline ring system (a benzene ring fused to a pyrimidine ring) substituted at the C4 position with a steric-enhancing methyl group, and at the C2 position with a methanamine group.

The commercial and synthetically useful form of this molecule is the dihydrochloride salt . The salt form is deliberately chosen in pharmaceutical development because the free primary amine is susceptible to oxidative degradation and possesses poor aqueous solubility. Protonation of both the primary amine and the N1 nitrogen of the quinazoline ring yields a highly stable, water-soluble crystalline solid.

Structural Parameters

-

IUPAC Name: 1-(4-methylquinazolin-2-yl)methanamine dihydrochloride

-

Molecular Formula (Salt): C₁₀H₁₃Cl₂N₃

-

Molecular Formula (Free Base): C₁₀H₁₁N₃

-

Molecular Weight (Salt): 246.13 g/mol

-

Molecular Weight (Free Base): 173.21 g/mol

Physical and Chemical Properties

To facilitate formulation and synthetic planning, the quantitative and qualitative physical properties of the dihydrochloride salt are summarized in Table 1.

Table 1: Physicochemical Profile of (4-Methylquinazolin-2-yl)methanamine Dihydrochloride

| Property | Value / Description | Causality / Chemical Rationale |

| Appearance | Off-white to pale yellow crystalline powder | Characteristic of protonated nitrogen-containing heteroaromatics. |

| Solubility | High in H₂O, DMSO, MeOH; Insoluble in Hexane | The ionic nature of the dihydrochloride lattice strongly favors polar, protic, and highly dielectric solvents. |

| Melting Point | >200 °C (Decomposes) | High lattice energy from ionic chloride interactions prevents melting before thermal degradation occurs. |

| Hygroscopicity | High | The chloride counterions readily coordinate with atmospheric moisture. |

| Storage Conditions | 2-8 °C, under inert gas (Ar/N₂) | Minimizes moisture absorption and prevents trace oxidation of the heterocyclic core over time. |

Synthetic Methodology & Experimental Protocols

The synthesis of (4-methylquinazolin-2-yl)methanamine dihydrochloride requires strict control over nucleophilic substitution to prevent over-alkylation. Direct reaction of the precursor with ammonia gas typically yields a mixture of primary, secondary, and tertiary amines. To ensure absolute chemoselectivity for the primary amine, a two-step Azidation-Reduction (Staudinger) protocol is employed utilizing 2-(chloromethyl)-4-methylquinazoline (CAS: 109113-72-6) as the starting material[4][5].

Step-by-Step Protocol: Self-Validating Synthesis

Phase 1: Nucleophilic Substitution (Azidation)

-

Reaction: Dissolve 1.0 equivalent of 2-(chloromethyl)-4-methylquinazoline in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Sodium Azide (NaN₃).

-

Conditions: Stir the mixture at 60 °C under a nitrogen atmosphere for 4 hours.

-

Causality: DMF, a polar aprotic solvent, minimizes the activation energy for the Sₙ2 transition state. 60 °C provides sufficient thermal energy without risking the explosive decomposition of the organic azide.

-

-

Validation (TLC): Monitor via Thin-Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the UV-active precursor spot (lower Rf ) is entirely replaced by the azide intermediate (higher Rf ).

Phase 2: Staudinger Reduction

-

Reaction: Extract the azide intermediate into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Redissolve the crude azide in Tetrahydrofuran (THF).

-

Reduction: Add 1.2 equivalents of Triphenylphosphine (PPh₃). Stir at room temperature until nitrogen gas evolution ceases (formation of the aza-ylide intermediate).

-

Hydrolysis: Add an excess of distilled water and stir for 12 hours to hydrolyze the aza-ylide into the free primary amine and triphenylphosphine oxide.

-

Causality: The Staudinger reduction is chosen over catalytic hydrogenation (Pd/C, H₂) to prevent unwanted reduction of the electron-deficient pyrimidine ring within the quinazoline core.

-

-

Validation (Ninhydrin): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating will reveal a deep purple spot, definitively confirming the presence of a primary aliphatic amine.

Phase 3: Dihydrochloride Salt Formation & Precipitation

-

Reaction: Isolate the free base via acid-base extraction and dissolve it in a minimal volume of dry ethanol.

-

Precipitation: Cool the solution to 0 °C. Dropwise, add 2.5 equivalents of 2M HCl in diethyl ether under vigorous stirring.

-

Causality: Diethyl ether acts as a powerful anti-solvent. As the amine and quinazoline nitrogen protonate, their solubility in the ethanol/ether mixture plummets, driving the crystallization of the highly pure dihydrochloride salt and leaving impurities in the mother liquor.

-

-

Validation (NMR): ¹H-NMR (D₂O, 400 MHz) will show a sharp singlet at ~4.5 ppm integrating to 2 protons (the -CH₂- group), shifted significantly downfield compared to the free base due to the adjacent -NH₃⁺ group.

Figure 1: Self-validating synthetic workflow for (4-Methylquinazolin-2-yl)methanamine dihydrochloride.

Mechanistic Role in Pharmacology: The Linagliptin Connection

The primary industrial application of (4-methylquinazolin-2-yl)methanamine is its use as a precursor in the synthesis of Linagliptin (Tradjenta)[2][6]. In the final drug molecule, the primary amine of our target compound is incorporated into the N1 position of a xanthine core.

The (4-methylquinazolin-2-yl)methyl moiety is not merely a structural linker; it is a highly active pharmacophore responsible for the drug's exceptional potency (IC₅₀ ~1 nM)[3].

Structural Biology of Target Binding

When Linagliptin enters the active site of the DPP-4 enzyme, the (4-methylquinazolin-2-yl) group projects deeply into the S2' subsite of the enzyme.

-

Pi-Pi Stacking: The electron-deficient quinazoline ring engages in a near-perfect, parallel π−π stacking interaction with the indole ring of Tryptophan 629 (Trp629) in the DPP-4 pocket.

-

Steric Anchoring: The C4-methyl group provides precise steric bulk that locks the quinazoline ring in the optimal rotational conformation, preventing off-target binding to related peptidases like DPP-8 and DPP-9.

This specific interaction is the root cause of Linagliptin's non-linear pharmacokinetics and its uniquely long target residence time, allowing for once-daily dosing without dose adjustment in renal impairment.

Figure 2: Pharmacological signaling pathway driven by the quinazoline pharmacophore in Linagliptin.

References

-

"Linagliptin - DNAmod." Hoffman Laboratory. Available at: [Link]

-

"Definition of linagliptin - NCI Drug Dictionary." National Cancer Institute. Available at: [Link]

Sources

An In-Vitro Mechanistic Investigation of (4-Methylquinazolin-2-yl)methanamine dihydrochloride: A Novel Kinase-Targeted Agent

An in-depth technical guide by a Senior Application Scientist.

Abstract

This technical guide provides a comprehensive framework for elucidating the in-vitro mechanism of action of (4-Methylquinazolin-2-yl)methanamine dihydrochloride, a novel compound featuring the privileged quinazoline scaffold. While public data on this specific molecule is limited, its structural motifs suggest a potential role as a kinase inhibitor. This document outlines a logical, multi-phase experimental strategy designed to identify its molecular target(s), characterize its functional effects on enzymatic activity and cellular signaling pathways, and quantify its impact on cellular phenotypes. The methodologies described herein are grounded in established pharmacological principles and serve as a robust template for the investigation of novel small molecule therapeutics.

Introduction: The Quinazoline Scaffold and the Investigational Compound

The quinazoline core is a recurring motif in medicinal chemistry, renowned for its ability to function as a "hinge-binding" moiety in the ATP-binding pocket of various protein kinases. This has led to the successful development of numerous FDA-approved drugs, particularly in oncology, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). The compound of interest, (4-Methylquinazolin-2-yl)methanamine dihydrochloride, features this key scaffold, suggesting that its mechanism of action is likely mediated through the inhibition of one or more protein kinases.

This guide presents a systematic approach to deconstruct the in-vitro pharmacology of this compound, moving from broad, unbiased screening to focused, hypothesis-driven validation.

Phase 1: Target Identification and Binding Characterization

The primary objective of this phase is to identify the specific molecular target(s) of (4-Methylquinazolin-2-yl)methanamine dihydrochloride. A broad-panel kinase screen is the most efficient initial step.

Experimental Protocol: Large-Scale Kinase Panel Screening

This experiment aims to assess the compound's binding affinity or inhibitory activity against a comprehensive panel of human kinases.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of (4-Methylquinazolin-2-yl)methanamine dihydrochloride in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).

-

Assay Platform: Employ a reputable commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A binding-based assay format, such as KINOMEscan™, is recommended for initial unbiased screening as it measures direct physical interaction.

-

Execution: The compound is incubated with a panel of several hundred human kinases, each tagged with a DNA label. Its ability to displace a proprietary ligand from the ATP-binding site is quantified.

-

Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is >90% inhibition at a 1 µM screening concentration.

Data Interpretation and Visualization

The output of a kinase screen is a large dataset. The most potent and selective interactions should be prioritized for further study.

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition @ 1 µM)

| Kinase Target | Family | % Inhibition |

| EGFR | Receptor Tyrosine Kinase | 98.5% |

| HER2 | Receptor Tyrosine Kinase | 95.2% |

| VEGFR2 | Receptor Tyrosine Kinase | 75.6% |

| SRC | Non-receptor Tyrosine Kinase | 68.1% |

| CDK2 | Cyclin-Dependent Kinase | 15.3% |

| p38α | MAP Kinase | 8.9% |

Hypothetical data for illustrative purposes.

This initial screen points toward EGFR and HER2 as high-priority primary targets.

Phase 2: Functional Validation and Mechanistic Deep Dive

Following target identification, the next crucial step is to validate the functional consequences of the compound binding to its putative targets. This involves quantifying its inhibitory potency (IC50) and understanding its effect on downstream signaling pathways.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of the compound required to inhibit the enzymatic activity of the target kinase by 50%.

Methodology:

-

Assay Principle: A LanthaScreen™ Eu Kinase Binding Assay or a luminescence-based assay like ADP-Glo™ can be used. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.

-

Reagents: Recombinant human EGFR and HER2 enzymes, appropriate peptide substrates (e.g., Poly-Glu-Tyr), ATP, and the ADP-Glo™ reagent kit.

-

Procedure: a. Serially dilute (4-Methylquinazolin-2-yl)methanamine dihydrochloride to create a 10-point concentration curve (e.g., 10 µM to 1 nM). b. In a 384-well plate, add the kinase, the substrate, and the compound dilutions. c. Initiate the reaction by adding ATP (at a concentration near its Km for the enzyme). Incubate at room temperature for 1 hour. d. Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol. e. Detect the luminescent signal using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic model to determine the IC50 value.

Table 2: Hypothetical IC50 Values for Lead Targets

| Kinase Target | IC50 (nM) |

| EGFR | 15.2 |

| HER2 | 28.7 |

| VEGFR2 | 450.1 |

Hypothetical data showing potent and selective inhibition of EGFR/HER2.

Experimental Workflow: Cellular Target Engagement & Pathway Analysis

To confirm that the compound inhibits the target kinase within a cellular context, a Western Blot analysis of downstream signaling is essential.

Workflow Diagram:

Caption: Western Blot workflow for assessing target engagement.

Expected Outcome: Treatment with (4-Methylquinazolin-2-yl)methanamine dihydrochloride should lead to a dose-dependent decrease in the phosphorylation of EGFR at key sites (e.g., Y1068) and its downstream effectors, such as AKT (at S473) and ERK1/2 (at T202/Y204).

Signaling Pathway Diagram:

Caption: Simplified EGFR signaling and compound's point of inhibition.

Phase 3: Cellular Phenotypic Assays

The final in-vitro step is to connect the molecular mechanism (kinase inhibition) to a relevant cellular outcome, such as the inhibition of cancer cell proliferation.

Experimental Protocol: Cell Viability/Proliferation Assay (GI50 Determination)

This assay measures the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

Methodology:

-

Cell Lines: Select cell lines known to be dependent on the target pathway (e.g., A549 or NCI-H1975 for EGFR).

-

Procedure: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a 10-point serial dilution of (4-Methylquinazolin-2-yl)methanamine dihydrochloride. c. Incubate for 72 hours. d. Add a viability reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell number. e. Measure luminescence with a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell growth inhibition against the log concentration of the compound and fit the data to determine the GI50 value.

Conclusion and Synthesis

This guide outlines a rigorous, multi-step process for characterizing the in-vitro mechanism of action of (4-Methylquinazolin-2-yl)methanamine dihydrochloride. By progressing from broad target screening to specific functional and cellular assays, a researcher can confidently build a data-driven narrative. Based on our hypothetical results, we can conclude that this compound is a potent and selective inhibitor of the EGFR/HER2 receptor tyrosine kinases. It effectively engages its target in a cellular context, leading to the blockade of downstream PI3K/AKT and MAPK/ERK signaling pathways, which ultimately translates to a potent anti-proliferative effect in EGFR-dependent cancer cells. This systematic approach provides a solid foundation for further preclinical and clinical development.

References

This section would be populated with real citations if this were a non-hypothetical case. The following are representative examples of the types of sources that would be cited.

- Title: The Quinazoline Moiety in the Treatment of Cancer: A Special Focus on Non-Small Cell Lung Cancer Source: Molecules (Journal) URL:https://www.mdpi.com/1420-3049/25/1/193

- Title: KINOMEscan: A Microfluidic-Based Competition Binding Assay for Comprehensive Kinase Profiling Source: Journal of Biomolecular Screening URL:https://journals.sagepub.com/doi/10.1177/1087057110390172

- Title: ADP-Glo™ Kinase Assay Source: Promega Corporation (Product Manual) URL:https://www.promega.com/products/drug-discovery/hpo-kinase-assays/adp-glo-kinase-assay/

- Title: CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Corporation (Product Manual) URL:https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Characterization of (4-Methylquinazolin-2-yl)methanamine Dihydrochloride

Executive Summary

(4-Methylquinazolin-2-yl)methanamine dihydrochloride (CAS: 1384431-16-6) is a highly versatile heterocyclic building block used extensively in the rational design of targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors and G-protein-coupled receptor (GPCR) modulators. In modern drug development, the precise analytical characterization of such intermediates is non-negotiable.

This whitepaper provides an authoritative, in-depth analysis of the compound's fundamental mass properties, the causality behind its mass spectrometric fragmentation, and field-validated protocols for both its exact mass determination via High-Resolution Mass Spectrometry (HRMS) and its stoichiometric salt formation.

Chemical Identity & Fundamental Quantitative Data

In pharmaceutical analysis, distinguishing between Molecular Weight (calculated using the weighted average of naturally occurring isotopes) and Exact Mass (calculated using the mass of the most abundant isotope of each element) is critical for structural elucidation.

For (4-Methylquinazolin-2-yl)methanamine, the exact mass is derived from the monoisotopic masses of Carbon-12 (12.00000 Da), Hydrogen-1 (1.00783 Da), Nitrogen-14 (14.00307 Da), and Chlorine-35 (34.96885 Da).

Table 1: Quantitative Mass Properties

| Property | Free Base | Dihydrochloride Salt |

| Chemical Formula | C₁₀H₁₁N₃ | C₁₀H₁₃Cl₂N₃ |

| Molecular Weight (Average) | 173.22 g/mol | 246.14 g/mol |

| Exact Mass (Monoisotopic) | 173.0953 Da | 245.0487 Da |

| Theoretical m/z [M+H]⁺ | 174.1026 | 174.1026 (Salt dissociates in ESI) |

| CAS Number | N/A | 1384431-16-6 |

Causality Insight: Why does the exact mass of the salt differ so significantly from its molecular weight? Chlorine has two major stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). The molecular weight accounts for this natural abundance, pulling the average mass higher. However, the exact mass strictly uses the ³⁵Cl isotope. When analyzing the intact salt via mass spectrometry, this isotopic distribution creates a distinct M, M+2, and M+4 signature pattern, which serves as a secondary confirmation of the dichloride stoichiometry.

Structural Elucidation & Causality in Mass Spectrometry

The Role of High-Resolution Mass Spectrometry (HRMS)

To definitively confirm the identity of (4-Methylquinazolin-2-yl)methanamine, researchers rely on HRMS platforms such as the Orbitrap. Orbitrap analyzers provide ultra-high resolving power (often >70,000 FWHM), allowing for mass accuracy within sub-ppm (parts-per-million) error margins[1]. This precision is required to differentiate the target compound from isobaric impurities that may share the same nominal mass but possess different elemental compositions.

Fragmentation Pathways (ESI-MS/MS)

Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), protonated quinazolines exhibit highly predictable, structure-specific fragmentation rules[2].

-

Primary Amine Cleavage: The most kinetically favorable initial fragmentation for (4-Methylquinazolin-2-yl)methanamine is the neutral loss of ammonia (NH₃, 17 Da) or the cleavage of the entire methanamine side chain, driven by the stability of the resulting quinazoline carbocation.

-

Pyrimidine Ring Opening: Following side-chain loss, the quinazoline core classically fragments via the consecutive elimination of two molecules of hydrogen cyanide (HCN, 27 Da)[3]. This pathway is a hallmark of nitrogen-containing bicyclic heterocycles and is critical for confirming the integrity of the quinazoline nucleus[4].

Experimental Protocols

Protocol 1: Exact Mass Determination via HRMS (Orbitrap)

Objective: To determine the exact mass of the [M+H]⁺ ion with <2 ppm mass error. Self-Validating Mechanism: The protocol utilizes an internal lock mass (e.g., Leucine Enkephalin) to continuously correct instrumental drift, while a pre-run blank injection ensures the absence of column carryover.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of (4-Methylquinazolin-2-yl)methanamine dihydrochloride in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL. Causality: Formic acid ensures the complete dissociation of the chloride salt and the protonation of the free base, maximizing ESI+ signal intensity.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Ionization (ESI+): Set the electrospray voltage to +4.0 kV, capillary temperature to 350 °C, and sheath gas flow to 40 arb units[1].

-

Data Acquisition: Operate the Orbitrap in full-scan mode (m/z 100–500) at a resolution of 70,000. Enable targeted MS/MS (dd-MS2) at a resolution of 35,000 using a normalized collision energy (NCE) of 30 eV to induce fragmentation[1].

-

Validation: Verify that the observed monoisotopic peak matches the theoretical [M+H]⁺ m/z of 174.1026 within a 2 ppm error window.

Fig 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Protocol 2: Synthesis & Salt Formation Workflow

Objective: To quantitatively convert the free base into the dihydrochloride salt. Self-Validating Mechanism: The reaction's completion is validated by monitoring the pH of the mother liquor (< pH 2) and performing a post-isolation Silver Nitrate (AgNO₃) titration to confirm the exact 1:2 stoichiometric ratio of chloride ions.

Step-by-Step Methodology:

-

Dissolution: Suspend 10 mmol (1.73 g) of (4-Methylquinazolin-2-yl)methanamine free base in 20 mL of anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

-

Acidification: Slowly add 25 mmol (2.5 equivalents) of a 4M HCl solution in dioxane dropwise at 0 °C. Causality: The molecule contains a highly basic primary aliphatic amine (pKa ~9) and weakly basic quinazoline nitrogens (pKa ~2). Using an excess of anhydrous strong acid forces the dual-protonation required for the dihydrochloride form while preventing hydrolytic degradation.

-

Precipitation: Stir the mixture at room temperature for 2 hours. The dihydrochloride salt will precipitate as a crystalline solid due to its insolubility in non-polar/ethereal solvents.

-

Isolation: Filter the precipitate under a vacuum, wash twice with 10 mL of cold anhydrous diethyl ether to remove unreacted acid and impurities, and dry in vacuo at 40 °C for 12 hours.

Pharmacological Context & Signaling

Quinazoline derivatives are privileged scaffolds in medicinal chemistry. The (4-Methylquinazolin-2-yl)methanamine moiety is frequently utilized as a hinge-binding motif in the development of kinase inhibitors (e.g., targeting EGFR). The nitrogen atoms in the quinazoline ring form critical hydrogen bonds with the ATP-binding pocket of the kinase, competitively blocking ATP and halting downstream proliferative signaling.

Fig 2: Pharmacological signaling pathway illustrating quinazoline-mediated kinase inhibition.

References

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches University of Southampton ePrints URL:[Link]

-

Mass Spectrometry and its Applications to Organic Chemistry (Quinazoline Fragmentation) Journal of the Chemical Society B: Physical Organic, 1967, 892-895 URL:[Link]

-

A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules Rapid Communications in Mass Spectrometry, 2013, 27(9), 964-970 URL:[Link]

-

Structural Elucidation of Metabolism Products and Their Occurrence in Biological Samples Using High-Resolution Orbitrap Mass Spectrometry Analytical Chemistry (ACS Publications), 2014, 86(11), 5271-5278 URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 3. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Biological Targets and Pathways of (4-Methylquinazolin-2-yl)methanamine dihydrochloride

Introduction and Compound Overview

(4-Methylquinazolin-2-yl)methanamine dihydrochloride is a chemical entity belonging to the quinazoline class of heterocyclic compounds. While direct and extensive research on the specific biological activities of this particular molecule is not widely available in published literature, its structural motif, the quinazoline ring system, is recognized as a "privileged scaffold" in medicinal chemistry. This guide synthesizes information from studies on structurally related quinazoline derivatives to elucidate the most probable biological targets and associated signaling pathways for (4-Methylquinazolin-2-yl)methanamine dihydrochloride.

The core of this analysis is based on the well-documented therapeutic activities of numerous quinazoline-containing molecules. These compounds are known to interact with a wide array of biological targets, primarily enzymes and receptors, leading to applications in oncology, metabolic diseases, and inflammatory conditions.[1][2][3] A significant lead in identifying a primary putative target comes from the structural analysis of Linagliptin (BI 1356), a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), which prominently features a (4-methyl-quinazolin-2-yl)methyl group.[4][5] This structural parallel strongly suggests that DPP-4 is a high-probability target for the compound .

This document will, therefore, provide a detailed exploration of DPP-4 as the primary putative target, followed by a discussion of other potential targets of the broader quinazoline class. Finally, a comprehensive experimental workflow will be proposed for researchers to systematically identify, validate, and characterize the biological activity of (4-Methylquinazolin-2-yl)methanamine dihydrochloride.

The Quinazoline Scaffold: A Hub of Diverse Biological Activity

The quinazoline skeleton, a fusion of a benzene ring and a pyrimidine ring, serves as a versatile framework for the design of biologically active molecules.[2][6] Its rigid structure and the ability to substitute at various positions allow for the fine-tuning of interactions with biological macromolecules. This has led to the development of numerous drugs and clinical candidates. The diverse range of targets for quinazoline derivatives is a testament to its status as a privileged structure.

| Target Class | Specific Target | Therapeutic Area | Reported Activity of Derivatives |

| Enzymes | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Potent and selective inhibition.[4][7][8] |

| Receptor Tyrosine Kinases (RTKs) | Cancer | EGFR and VEGFR-2 inhibition.[9] | |

| Phosphodiesterase 7 (PDE7) | Inflammation | Inhibitory activity in the micromolar range.[10] | |

| Poly(ADP-ribose) Polymerase (PARP-1) | Cancer | Significant inhibitory activity reported for some derivatives.[1] | |

| Sphingomyelinase (SMase) | Infectious Disease, CNS | Inhibition of bacterial SMase, with implications for human nSMase2.[11] | |

| Tyrosinase | Dermatology, Food Industry | Mixed-type and reversible inhibition.[12] | |

| Histone Deacetylase 6 (HDAC6) | Cancer | Selective inhibition with IC50 values in the nanomolar range.[13] | |

| Receptors | Toll-Like Receptor 4 (TLR4) | Immunology | Activation of the TLR4/MD2 complex, leading to NF-κB activation.[14] |

| Constitutive Androstane Receptor (CAR) | Metabolism | Antagonistic activity reported.[15] |

Primary Putative Target: Dipeptidyl Peptidase-4 (DPP-4)

Based on compelling structural analogy, DPP-4 emerges as the most probable biological target for (4-Methylquinazolin-2-yl)methanamine dihydrochloride.

Structural Rationale: The Linagliptin Connection

Linagliptin is a highly potent, orally bioavailable DPP-4 inhibitor used for the treatment of type 2 diabetes.[4] Its chemical structure is 8-(3-R-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl )-3,7-dihydropurine-2,6-dione.[5] The presence of the identical (4-methyl-quinazolin-2-yl)methyl moiety in both Linagliptin and the compound of interest provides a strong rationale for investigating DPP-4 inhibition. This group is crucial for binding within the active site of the DPP-4 enzyme.

Biological Role and Signaling Pathway of DPP-4

DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of most cell types.[16] Its primary physiological role in glucose metabolism is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[8]

The Incretin Pathway:

-

Upon food intake, GLP-1 and GIP are secreted from L-cells and K-cells in the gut, respectively.

-

These incretins travel through the bloodstream and bind to their respective receptors (GLP-1R and GIPR) on pancreatic β-cells.

-

This binding event stimulates intracellular signaling cascades (primarily via cAMP and PKA), leading to enhanced glucose-dependent insulin synthesis and secretion.

-

GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

-

In circulation, DPP-4 rapidly cleaves and inactivates both GLP-1 and GIP, terminating their insulinotropic effects.

By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to increased insulin secretion and improved glycemic control in a glucose-dependent manner.[8]

Secondary and Exploratory Targets of the Quinazoline Scaffold

While DPP-4 is the primary candidate, the versatility of the quinazoline scaffold necessitates the consideration of other potential targets.

Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR-2

Numerous 4-anilinoquinazoline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] These RTKs are critical drivers of cell proliferation, survival, and angiogenesis in cancer.[17] Inhibition of these receptors blocks downstream signaling pathways such as the PI3K-Akt/mTOR and Ras-MAPK pathways, which are frequently hyperactivated in tumors.[18]

Phosphodiesterase 7 (PDE7)

Quinazolinone derivatives have shown inhibitory activity against PDE7, an enzyme involved in regulating intracellular levels of the second messenger cAMP.[10] PDE7 is expressed in immune cells and the central nervous system, and its inhibition is being explored as a therapeutic strategy for inflammatory and neurological disorders.

Poly(ADP-ribose) Polymerase (PARP-1)

PARP-1 is a key enzyme in the DNA damage response pathway. Certain quinazoline derivatives have been identified as PARP-1 inhibitors, a class of drugs that has shown significant success in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1]

Toll-Like Receptor 4 (TLR4)

In contrast to inhibitory roles, some substituted 4-aminoquinazolines have been identified as activators of the TLR4/MD2 complex.[14] TLR4 is a pattern recognition receptor of the innate immune system. Its activation triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This activity suggests a potential role for certain quinazolines as immune-modulating agents or vaccine adjuvants.

Experimental Workflow for Target Identification and Validation

For researchers investigating (4-Methylquinazolin-2-yl)methanamine dihydrochloride, a structured, multi-phase approach is essential to definitively identify its biological targets and elucidate its mechanism of action.

Protocol 1: Broad In Vitro Target Screening

-

Objective: To perform an unbiased screen against a large panel of kinases, proteases, and other common drug targets.

-

Methodology: a. Utilize a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). b. Submit the compound for testing at a standard concentration (e.g., 10 µM) against a panel that includes DPP-4, various RTKs (EGFR, VEGFR family), PDEs, and other potential targets identified for the quinazoline class. c. Analyze the results to identify primary "hits" showing significant inhibition or activation (e.g., >50% inhibition).

Protocol 2: DPP-4 Specific Enzymatic Assay

-

Objective: To confirm and quantify the inhibitory activity against DPP-4.

-

Materials: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, test compound, and a known DPP-4 inhibitor (e.g., Linagliptin) as a positive control.

-

Methodology: a. Prepare a serial dilution of (4-Methylquinazolin-2-yl)methanamine dihydrochloride. b. In a 96-well plate, add the DPP-4 enzyme to the assay buffer. c. Add the diluted compound or control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. f. Calculate the rate of reaction for each compound concentration. g. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Target Engagement and Pathway Analysis

-

Objective: To confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.

-

Methodology (Example for DPP-4): a. Culture a suitable cell line expressing DPP-4 (e.g., Caco-2 cells). b. Treat the cells with varying concentrations of the test compound for a specified duration. c. For target engagement, use a cellular thermal shift assay (CETSA) or a specific activity-based probe for DPP-4. d. For pathway analysis, stimulate the cells with GLP-1 and measure the downstream accumulation of cAMP using a commercial ELISA or HTRF kit. e. Alternatively, for RTK targets, treat cancer cells (e.g., A549 for EGFR) with the compound, stimulate with the appropriate growth factor (e.g., EGF), and perform Western blotting to analyze the phosphorylation status of the receptor and downstream effectors like Akt and ERK.

Conclusion

While direct experimental data for (4-Methylquinazolin-2-yl)methanamine dihydrochloride is limited, a comprehensive analysis based on its privileged quinazoline scaffold provides a strong, evidence-based direction for future research. The structural homology with the DPP-4 inhibitor Linagliptin identifies DPP-4 as a primary putative target, with the potential for therapeutic application in type 2 diabetes. Furthermore, the known promiscuity of the quinazoline core suggests that other targets, including receptor tyrosine kinases and phosphodiesterases, should not be discounted and warrant investigation. The experimental workflows outlined in this guide provide a clear and logical path for researchers to systematically uncover the precise biological targets and molecular mechanisms of this compound, thereby unlocking its full therapeutic potential.

References

- Geronikaki, A., et al. (2025). Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors. PubMed.

- Chen, Q., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI.

- Al-Rashood, S. T., et al. (2025). Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors. [Source Not Specified].

- Bhusare, S. R., et al. (2022). Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research.

- IJIRT. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.

- Zuzana, et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Source Not Specified].

- Various Authors. (2013). Quinazoline derivatives: Synthesis and bioactivities.

- Various Authors. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed.

- Various Authors. (2020). Biological Activity of Quinazolinones. IntechOpen.

- Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences.

- Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356)

- Lim, S. O., et al. (2014). Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands. PubMed.

- Various Authors. (2025). Combined Network Pharmacology, Transcriptomics and Metabolomics Strategies Reveal the Mechanism of Action of Lang Chuang Wan to Ameliorate Lupus Nephritis in MRL/lpr Mice. MDPI.

- Various Authors. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.

- Cayman Chemical. (n.d.).

- Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). PubMed.

- Various Authors. (2026). The Metabolism and Disposition of the Oral Dipeptidyl Peptidase-4 Inhibitor, Linagliptin, in Humans.

- Various Authors. (2025). Thiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. MDPI.

Sources

- 1. ijirt.org [ijirt.org]

- 2. researchgate.net [researchgate.net]

- 3. actascientific.com [actascientific.com]

- 4. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]

- 7. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. caymanchem.com [caymanchem.com]

- 18. mdpi.com [mdpi.com]

Application Note: Synthesis Protocol for (4-Methylquinazolin-2-yl)methanamine Dihydrochloride

Executive Summary & Strategic Rationale

(4-Methylquinazolin-2-yl)methanamine dihydrochloride (CAS: 1384431-16-6) is a high-value pharmaceutical intermediate, predominantly utilized as a foundational building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Linagliptin () [1].

Synthesizing primary heteroaryl methanamines directly from their corresponding alkyl halides via ammonolysis often results in poor chemoselectivity due to competitive over-alkylation, yielding unwanted secondary and tertiary amines. To meet the stringent purity requirements of Active Pharmaceutical Ingredient (API) development, this protocol employs a modified Gabriel synthesis. This robust three-step pathway guarantees absolute primary amine selectivity by utilizing a phthalimide protecting group, followed by Ing-Manske hydrazinolysis.

Synthetic Workflow & Mechanistic Pathway

Figure 1: Three-step synthetic workflow for (4-Methylquinazolin-2-yl)methanamine dihydrochloride.

Mechanistic Causality (E-E-A-T Insights)

-

Step 1 (Quinazoline Core Formation): The condensation of 2-aminoacetophenone with chloroacetonitrile requires strictly anhydrous conditions. The introduction of anhydrous HCl gas activates the nitrile carbon, rendering it highly electrophilic for the aniline nitrogen's nucleophilic attack. Moisture must be rigorously excluded to prevent the competitive hydrolysis of chloroacetonitrile into 2-chloroacetamide, an event that would stall the cyclization () [2].

-

Step 2 (Gabriel Substitution): Potassium phthalimide is a bulky, resonance-stabilized nitrogen nucleophile. Utilizing a polar aprotic solvent (DMF) desolvates the potassium cation, leaving the phthalimide anion highly reactive for a clean SN2 displacement of the primary chloride. The steric bulk of the phthalimide moiety strictly forbids any secondary alkylation events, ensuring chemoselectivity.

-

Step 3 (Ing-Manske Hydrazinolysis): While basic or acidic hydrolysis can cleave phthalimides, they require harsh, prolonged conditions that risk degrading the quinazoline core. Hydrazine hydrate provides a mild, entropically favored alternative. The formation of the highly stable, insoluble byproduct phthalhydrazide drives the reaction to completion. Subsequent treatment with anhydrous HCl precipitates the dihydrochloride salt, completely isolating the amine from any organic-soluble impurities.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

Materials:

-

2-Aminoacetophenone (1.0 eq)

-

Chloroacetonitrile (1.2 eq)

-

Anhydrous 1,4-Dioxane (Solvent)

-

Anhydrous HCl gas (Catalyst)

Procedure:

-

Preparation: Purge a 500 mL three-neck round-bottom flask with inert nitrogen. Charge the flask with 2-aminoacetophenone (13.5 g, 0.10 mol) and anhydrous 1,4-dioxane (150 mL).

-

Reagent Addition: Add chloroacetonitrile (9.0 g, 0.12 mol) dropwise at room temperature under continuous magnetic stirring.

-

Catalysis: Cool the reaction vessel to 10 °C using an ice bath. Bubble anhydrous HCl gas through the solution for 30 minutes until saturation is achieved.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the starting material is completely consumed.

-

Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the dioxane. Neutralize the crude residue by slowly adding saturated aqueous NaHCO3 until a stable pH of 7.5 is reached.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield 2-(chloromethyl)-4-methylquinazoline as a pale yellow solid.

Step 2: Synthesis of 2-(Phthalimidomethyl)-4-methylquinazoline

Materials:

-

2-(Chloromethyl)-4-methylquinazoline (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

-

Preparation: In a clean, dry 250 mL round-bottom flask, dissolve 2-(chloromethyl)-4-methylquinazoline (19.2 g, 0.10 mol) in 100 mL of anhydrous DMF.

-

Substitution: Add potassium phthalimide (20.4 g, 0.11 mol) in small portions over 15 minutes to prevent clumping and manage mild exotherms.

-

Heating: Heat the suspension to 90 °C and stir vigorously for 5 hours under a nitrogen atmosphere.

-

Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of rapidly stirred, ice-cold distilled water. A dense white precipitate will form immediately.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 50 mL) and cold ethanol (50 mL) to remove residual DMF and unreacted phthalimide. Dry the product under high vacuum at 50 °C overnight.

Step 3: Deprotection to (4-Methylquinazolin-2-yl)methanamine Dihydrochloride

Materials:

-

2-(Phthalimidomethyl)-4-methylquinazoline (1.0 eq)

-

Hydrazine hydrate (80% aqueous, 2.5 eq)

-

Absolute Ethanol (Solvent)

-

4.0 M HCl in 1,4-Dioxane (Salt formation)

Procedure:

-

Suspension: Suspend 2-(phthalimidomethyl)-4-methylquinazoline (30.3 g, 0.10 mol) in 250 mL of absolute ethanol in a 500 mL round-bottom flask.

-

Hydrazinolysis: Add 80% aqueous hydrazine hydrate (12.5 g, 0.25 mol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78 °C) for 3 hours. As the reaction progresses, a voluminous white precipitate of phthalhydrazide will form, indicating successful deprotection.

-

Acidification & Filtration: Cool the mixture to room temperature. Adjust the pH to 2.0 using 2M aqueous HCl to ensure the target amine is fully protonated and dissolved. Filter the suspension to remove the insoluble phthalhydrazide byproduct. Wash the filter cake with 50 mL of 0.1M HCl.

-

Free-basing: Concentrate the combined filtrate in vacuo to remove ethanol. Basify the remaining aqueous solution to pH 10 using 2M NaOH. Extract the free amine into Dichloromethane (DCM) (3 × 100 mL).

-

Salt Formation: Dry the combined DCM layers over anhydrous Na2SO4 and filter. Cool the DCM solution to 0 °C in an ice bath. Slowly add 4.0 M HCl in 1,4-dioxane (62.5 mL, 0.25 mol) under vigorous stirring. The target dihydrochloride salt will precipitate as a fine white powder.

-

Final Isolation: Filter the product under a nitrogen blanket (the salt can be hygroscopic), wash with cold diethyl ether (50 mL), and dry under high vacuum at 40 °C to yield pure (4-Methylquinazolin-2-yl)methanamine dihydrochloride.

Quantitative Data & Analytical Characterization

Table 1: Stoichiometry and Reagent Equivalents (100 mmol scale)

| Step | Reagent / Reactant | MW ( g/mol ) | Eq. | Mass/Vol | Role |

| 1 | 2-Aminoacetophenone | 135.17 | 1.0 | 13.5 g | Starting Material |

| 1 | Chloroacetonitrile | 75.50 | 1.2 | 9.0 g | Electrophile |

| 2 | 2-(Chloromethyl)-4-methylquinazoline | 192.65 | 1.0 | 19.2 g | Intermediate 1 |

| 2 | Potassium phthalimide | 185.22 | 1.1 | 20.4 g | Nucleophile |

| 3 | 2-(Phthalimidomethyl)-4-methylquinazoline | 303.32 | 1.0 | 30.3 g | Intermediate 2 |

| 3 | Hydrazine hydrate (80%) | 50.06 | 2.5 | 12.5 g | Deprotecting Agent |

| 3 | HCl in 1,4-Dioxane (4.0 M) | 36.46 | 2.5 | 62.5 mL | Salt Former |

Table 2: Quality Control & Analytical Targets

| Method | Expected Signal / Target Specification |

| Appearance | Off-white to white crystalline powder |

| Purity (HPLC) | ≥ 98.5% (Area%) |

| ESI-MS (m/z) | [M+H] + calculated for C10H11N3 : 174.10; Found: ~174.1 |

| 1 H-NMR ( D2O , 400 MHz) | δ 8.15 (d, 1H), 7.95 (t, 1H), 7.80 (d, 1H), 7.65 (t, 1H), 4.50 (s, 2H, - CH2 -), 2.90 (s, 3H, - CH3 ) |

References

-

Title: 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Source: Journal of Medicinal Chemistry, 50(26), 6450-6453. (2007). URL: [Link]

-

Title: Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Source: Molecules, 21(8), 1041. (2016). URL: [Link]

Application Note & Protocol: Preparation of (4-Methylquinazolin-2-yl)methanamine Dihydrochloride Stock Solutions for Research Applications

Introduction

(4-Methylquinazolin-2-yl)methanamine is a heterocyclic amine belonging to the quinazoline class of compounds. This chemical scaffold is of significant interest in medicinal chemistry and drug development, most notably as a core component of Linagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] The dihydrochloride salt form of this amine is typically used in research settings to enhance aqueous solubility and simplify handling.

The accuracy and reproducibility of any experimental data derived from the use of this compound are fundamentally dependent on the correct preparation of stock solutions. Improperly prepared solutions can lead to errors in concentration, compound degradation, or experimental artifacts, ultimately compromising research outcomes.[2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of (4-Methylquinazolin-2-yl)methanamine dihydrochloride stock solutions.

Section 1: Compound Specifications & Properties

Prior to any experimental work, it is crucial to confirm the identity and properties of the compound. The dihydrochloride salt will have a different molecular weight than the free base, a critical detail for accurate concentration calculations.

| Property | Value | Source |

| Chemical Name | (4-Methylquinazolin-2-yl)methanamine dihydrochloride | - |

| Parent Compound CAS | 1024000-61-0 | [3][4] |

| Molecular Formula | C₁₀H₁₁N₃ · 2HCl | Derived |

| Molecular Weight | 246.13 g/mol | Calculated from base MW of 173.21 g/mol [4] |

| Appearance | Typically a white to off-white crystalline solid | General observation for similar compounds |

Section 2: Principles of Stock Solution Preparation

The choice of solvent is the most critical decision in preparing a stock solution. This choice dictates the solution's maximum concentration, stability, and compatibility with downstream applications.

Solvent Selection: The Critical Choice

Dimethyl Sulfoxide (DMSO): For most research applications, DMSO is the solvent of choice for creating high-concentration primary stocks.

-

Rationale & Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Its use allows for the creation of highly concentrated stocks (e.g., 10-50 mM), which minimizes the volume of solvent introduced into a final assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity. Anhydrous DMSO also limits the potential for hydrolysis, enhancing the long-term stability of the compound when stored at low temperatures.[5]

Aqueous Buffers (e.g., PBS, Saline): The dihydrochloride salt structure significantly improves water solubility, making aqueous buffers a viable option, particularly for preparing intermediate or final working solutions.

-

Rationale & Causality: Preparing solutions directly in a physiologically compatible buffer like Phosphate-Buffered Saline (PBS) eliminates the need for a DMSO dilution step and avoids any potential for DMSO-related effects in sensitive cell-based assays. However, aqueous solutions are generally more susceptible to degradation through hydrolysis and microbial growth. Therefore, they are recommended for short-term use only. Based on stability data for similar hydrochloride compounds, it is advisable not to store aqueous solutions for more than one day.[5]

Stability and Storage: Preserving Compound Integrity

The chemical stability of the compound in solution is paramount for data integrity.[2]

-

Temperature: For long-term storage, DMSO stock solutions should be kept at -20°C or, ideally, -80°C. This minimizes the rate of any potential degradation reactions.[6]

-

Aliquotting: It is strongly recommended to dispense the primary stock solution into smaller, single-use aliquots. This practice avoids repeated freeze-thaw cycles, which can compromise compound stability and introduce atmospheric moisture into the primary stock.

Section 3: Materials & Equipment

-

(4-Methylquinazolin-2-yl)methanamine dihydrochloride (purity ≥98%)

-

Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Analytical balance (readability to 0.1 mg or better)

-

Calibrated micropipettes and sterile tips

-

Class A volumetric flasks (optional, for high precision)

-

Sterile polypropylene cryovials or amber glass vials for storage

-

Vortex mixer

-

Sonicator bath (optional, to aid dissolution)

-

Syringe-driven sterile filter units (0.22 µm pore size, PVDF or other chemically compatible membrane)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Section 4: Step-by-Step Protocols

Protocol A: Preparation of a 10 mM High-Concentration Stock in DMSO

This protocol is designed for creating a long-term, concentrated primary stock.

1. Pre-Protocol Calculation: The fundamental equation for calculating the required mass is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000

Example for 2 mL of a 10 mM stock: Mass (mg) = 10 mM × 2 mL × 246.13 g/mol / 1000 = 4.92 mg

2. Weighing the Compound: a. Place a clean weigh boat or vial on the analytical balance and tare it. b. Carefully weigh out the calculated mass (e.g., 4.92 mg) of (4-Methylquinazolin-2-yl)methanamine dihydrochloride. Handle the powder in a chemical fume hood or ventilated enclosure. c. Record the exact mass weighed.

3. Dissolution: a. Transfer the weighed powder to a sterile vial appropriately sized for the final volume. b. Using a calibrated pipette, add slightly less than the final volume of anhydrous DMSO (e.g., 1.8 mL for a 2 mL final volume). c. Cap the vial and vortex thoroughly for 1-2 minutes. For compounds that are slow to dissolve, brief sonication (5-10 minutes) in a room temperature water bath can be effective.[7] d. Once fully dissolved (the solution should be clear and free of particulates), add DMSO to reach the final desired volume (e.g., 2 mL). Mix again.

4. Aliquoting and Storage: a. Dispense the 10 mM stock solution into single-use, light-protected (amber) cryovials (e.g., 20-100 µL aliquots). b. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. c. Store the aliquots at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (6+ months).[6]

Protocol B: Preparation of a 100 µM Working Solution in PBS

This protocol is for creating an aqueous solution ready for direct use in biological assays. It is typically prepared by diluting the primary DMSO stock.

1. Pre-Protocol Calculation (Dilution): Use the dilution formula: M₁V₁ = M₂V₂ Where: M₁ = Concentration of DMSO stock (10 mM), V₁ = Volume of DMSO stock to add, M₂ = Final concentration (100 µM or 0.1 mM), V₂ = Final volume.

Example for 5 mL of a 100 µM working solution: V₁ = (M₂V₂) / M₁ = (0.1 mM × 5 mL) / 10 mM = 0.05 mL = 50 µL

2. Dilution and Preparation: a. Add 4.95 mL of sterile 1X PBS to a sterile 15 mL conical tube. b. Thaw one aliquot of the 10 mM primary DMSO stock. c. Using a calibrated pipette, add 50 µL of the 10 mM DMSO stock to the PBS. d. Cap the tube and vortex immediately and thoroughly to ensure complete mixing and prevent precipitation.

3. Sterilization: a. For cell-based assays or other applications requiring sterility, filter the final aqueous solution through a 0.22 µm syringe filter into a new sterile tube.[8] This step is critical to remove any potential microbial contaminants.

4. Storage and Use: a. Label the tube clearly. b. Use this aqueous solution immediately or within the same day. Do not store for extended periods, even at 4°C, due to the increased risk of hydrolysis and degradation.[5]

Section 5: Quality Control and Workflow Visualization

A robust experimental workflow includes inherent checks to ensure the reliability of the reagents used. The following diagram illustrates a typical workflow from stock preparation to data analysis.

Caption: Experimental workflow from stock preparation to data analysis.

References

-

Angene Chemical. (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride(CAS# 1188263-46-8). [Link]

-

NextSDS. (4-methylquinazolin-2-yl)methanamine — Chemical Substance Information. [Link]

-

Cold Spring Harbor Protocols. Stock Solutions. [Link]

-

Supporting Information. General procedure for the preparation of 1-18. [Link]

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). STABILITY: PHYSICAL AND CHEMICAL.

-

PubChemLite. (4-methylquinazolin-2-yl)methanamine (C10H11N3). [Link]

-

MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

-

PubChem. 2-(Chloromethyl)-4-methylquinazoline. [Link]

-

Preferred Medical. Drug Stability Guide. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. nextsds.com [nextsds.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quinolin-2-ylmethanamine dihydrochloride | 18004-62-1; 5760-20-3 | Benchchem [benchchem.com]

- 8. personal.cityu.edu.hk [personal.cityu.edu.hk]

Application Note: A Robust HPLC-UV Method for the Analysis of (4-Methylquinazolin-2-yl)methanamine Dihydrochloride

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Methylquinazolin-2-yl)methanamine dihydrochloride. The method is suitable for purity and assay determination in bulk drug substance and can be adapted for formulation analysis. The strategy emphasizes a logical, science-driven approach, from understanding the analyte's physicochemical properties to a full validation compliant with the International Council for Harmonisation (ICH) guidelines.

Introduction

(4-Methylquinazolin-2-yl)methanamine is a key structural motif found in various pharmaceutically active compounds. The quinazoline core is a bicyclic aromatic heterocycle that serves as a scaffold in medicinal chemistry, notably in the development of kinase inhibitors and other targeted therapies. The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

Given its role as a potential pharmaceutical intermediate or active ingredient, a reliable and validated analytical method is imperative for quality control. Such a method ensures the identity, purity, and strength of the drug substance, which are critical parameters in drug development and manufacturing. This document provides a comprehensive guide for researchers and drug development professionals to establish a robust analytical workflow for this compound.

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic conditions and highlight potential challenges.

Chemical Structure:

-

Compound: (4-Methylquinazolin-2-yl)methanamine Dihydrochloride

-

Molecular Formula (Free Base): C₁₀H₁₁N₃[1]

-

Key Features: The structure contains a quinazoline ring system, which is aromatic and contains basic nitrogen atoms. A primary amine group (-CH₂NH₂) is attached at the 2-position, which is strongly basic. The dihydrochloride salt form indicates that two of the basic centers are protonated.

Physicochemical Properties:

The properties of the free base are crucial for predicting its chromatographic behavior.

| Property | Estimated Value/Characteristic | Rationale & Impact on HPLC Method |

| pKa | ~8-9 (primary amine), ~2-4 (quinazoline nitrogens) | The presence of multiple basic centers makes pH control of the mobile phase critical. To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be set at least 2 units below the lowest pKa, ensuring the analyte carries a consistent positive charge. |

| Predicted XlogP | 0.3[1] | This low value suggests relatively high polarity. A standard C18 column is a suitable starting point, but a shorter alkyl chain (C8) or a column with polar end-capping could also be considered if retention is insufficient.[2] |

| UV Absorbance | Strong UV absorbance expected. | Quinazoline derivatives typically exhibit two main UV absorption bands, one between 240–300 nm and a second at a longer wavelength (310–425 nm).[3] A UV-Vis or Photodiode Array (PDA) detector is ideal. |

HPLC Method Development: A Systematic Approach

Our strategy is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and versatile mode for pharmaceutical analysis. The goal is to achieve a symmetric peak shape, adequate retention, and good resolution from potential impurities.

Caption: A systematic workflow for HPLC method development.

Protocol 1: Initial Method Scouting

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for a wide range of organic molecules, including quinazoline derivatives.[2]

-

Mobile Phase Preparation:

-

Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.22 µm filter. An acidic pH ensures the primary amine and quinazoline nitrogens are fully protonated, promoting sharp peak shapes and stable retention.

-

Organic Phase (B): Use HPLC-grade acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and better UV transparency.

-

-

Sample Preparation:

-

Prepare a stock solution of (4-Methylquinazolin-2-yl)methanamine dihydrochloride at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent. The diluent should be weak enough to prevent peak distortion.

-

-

UV-Vis Scan: Inject the working concentration onto the HPLC system equipped with a PDA detector. Perform a UV scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For quinazoline derivatives, strong absorbance is typically observed around 254 nm, which can be used as a starting point.[3]

-

Initial Gradient Elution:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

This initial scouting run provides crucial information about the retention time of the main peak and the presence of any impurities, guiding further optimization.

Optimized Method and System Suitability

Based on the initial scouting, the gradient can be refined to reduce the run time while maintaining adequate separation.

Table 1: Final Optimized HPLC Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Run Time | 15 minutes |

| Gradient Program | 0-8 min (10% to 70% B), 8-10 min (70% to 95% B), 10-12 min (95% B), 12.1-15 min (10% B) |

| Sample Diluent | Water:Acetonitrile (80:20, v/v) |

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., five or six replicate injections) and evaluating key parameters.

Table 2: System Suitability Acceptance Criteria

| Parameter | Acceptance Criterion | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions with the stationary phase. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |

| %RSD of Peak Area | ≤ 1.0% for ≥ 5 injections | Demonstrates the precision of the HPLC system (pump and injector). |

| %RSD of Retention Time | ≤ 1.0% for ≥ 5 injections | Indicates the stability and reproducibility of the pump's flow rate and mobile phase composition. |

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[4][5] The following protocols are based on the ICH Q2(R1) guideline.[6]

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Protocol 2: Validation Experiments

-

Specificity:

-

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

-

Procedure: Inject the diluent (blank), a placebo solution (if applicable), a standard solution of the analyte, and a sample solution. Stress the sample (e.g., with acid, base, heat, light, oxidation) to generate degradation products.

-

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. The PDA detector can be used to assess peak purity.

-

-

Linearity and Range:

-

Purpose: To establish a linear relationship between the analyte concentration and the detector response.

-

Procedure: Prepare at least five concentrations of the analyte across a specified range. For an assay method, this is typically 80% to 120% of the target concentration.[4]

-

Acceptance Criteria: Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

-

Accuracy (Recovery):

-

Purpose: To determine the closeness of the measured value to the true value.

-

Procedure: Perform the analysis on a sample (or placebo) spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

-

-

Precision:

-

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Procedure:

-

Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

-

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD):

-

Purpose: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

-

Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, S/N of 10:1 for LOQ and 3:1 for LOD. Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

-

Acceptance Criteria: For LOQ, the precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).

-

-

Robustness:

-

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure: Introduce small changes to the method, such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and wavelength (±2 nm).

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly impacted by these minor changes.

-

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Peak Tailing | Secondary interactions with residual silanols on the column; pH of mobile phase too close to pKa. | Ensure mobile phase pH is low (e.g., < 3.0). Use a base-deactivated or end-capped column. Adding a competing base like triethylamine (0.1%) can help but may affect UV baseline.[3] |

| Retention Time Drift | Inadequate column equilibration; mobile phase composition changing; temperature fluctuations. | Ensure sufficient equilibration time between runs (at least 10 column volumes). Prepare fresh mobile phase daily and degas thoroughly. Use a column thermostat. |

| Poor Peak Shape | Sample overload; sample solvent stronger than mobile phase. | Reduce sample concentration or injection volume. Dissolve the sample in the initial mobile phase composition or a weaker solvent. |

Conclusion

This application note presents a comprehensive and scientifically grounded RP-HPLC method for the analysis of (4-Methylquinazolin-2-yl)methanamine dihydrochloride. By systematically optimizing chromatographic parameters based on the analyte's physicochemical properties, a robust and reliable method was established. The detailed validation protocol, adhering to ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control environment, providing trustworthy data for drug development and manufacturing processes.

References

- Benchchem. Scale-Up Synthesis of Quinazoline Derivatives - Technical Support Center.

- Benchchem. Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.

- Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.

- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

-

Taylor & Francis Online. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available from: [Link]

-

Taylor & Francis Online. Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available from: [Link]

-

ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available from: [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

-

Slideshare. analytical method validation and validation of hplc. Available from: [Link]

-

ICH. Quality Guidelines. Available from: [Link]

-

PubChemLite. (4-methylquinazolin-2-yl)methanamine (C10H11N3). Available from: [Link]

Sources

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of (4-Methylquinazolin-2-yl)methanamine Dihydrochloride

Introduction & Scientific Rationale

(4-Methylquinazolin-2-yl)methanamine dihydrochloride (CAS: 1384431-16-6; Free base CAS: 1024000-61-0) is a highly polar, nitrogen-rich heterocyclic building block[1]. While traditionally utilized as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Linagliptin[1], this quinazoline scaffold is increasingly employed in Fragment-Based Drug Discovery (FBDD) to design novel anticancer and antitubercular agents[2].

As a Senior Application Scientist, it is vital to understand that dosing a raw fragment in vivo is not about observing therapeutic efficacy, but rather about establishing a pharmacokinetic (PK) baseline . Evaluating the intrinsic clearance, volume of distribution ( Vd ), and metabolic stability of this core scaffold in murine models provides predictive insights into the metabolic fate of its downstream derivatives[3].

Physicochemical Properties & Safety Causality

The physicochemical nature of this compound dictates every downstream experimental choice.

-

Salt Form Causality: Because the compound is supplied as a dihydrochloride salt, it possesses high aqueous solubility. This eliminates the need for complex, toxicity-inducing lipid vehicles (e.g., Cremophor EL or Tween-80)[3].

-

Safety Warning: According to its GHS classification, the free base and its salts are classified under Acute Tox. 4 (oral, dermal, inhalation) and Eye Dam. 1[4]. Self-Validating Safety Step: All dry-powder weighing and formulation must be conducted within a Class II biosafety cabinet using appropriate PPE to prevent mucosal exposure[4].

Figure 1: Logical causality between physicochemical properties and experimental design choices.

Formulation Strategy

Dissolving a dihydrochloride salt in unbuffered water will drastically lower the pH of the solution. If injected intravenously, an acidic vehicle will cause immediate hemolysis and injection-site necrosis.

Self-Validating Formulation Protocol:

-

Weigh the required mass of (4-Methylquinazolin-2-yl)methanamine dihydrochloride.

-

Dissolve in 1X Phosphate-Buffered Saline (PBS).

-

Critical QC Step: Measure the pH of the final solution. If the pH is < 6.5, titrate dropwise with 0.1 N NaOH until the pH reaches 7.2 - 7.4.

-

Sterile filter the Intravenous (IV) formulation through a 0.22 µm PTFE syringe filter.

Table 1: Formulation Matrix